methyl 4-ethoxy-1H-indole-2-carboxylate
Overview
Description
Methyl 4-ethoxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Mechanism of Action
Target of Action:
Methyl 4-ethoxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in natural products and drugs
Biochemical Pathways:
Indoles play a crucial role in cell biology, and their derivatives exhibit various biologically vital properties. This compound could impact pathways related to cell growth, metabolism, or immune response. Specific pathways remain to be explored .
Preparation Methods
The synthesis of methyl 4-ethoxy-1H-indole-2-carboxylate typically involves the reaction of 4-ethoxyindole with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Methyl 4-ethoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
Methyl 4-ethoxy-1H-indole-2-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Methyl 4-ethoxy-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity against influenza A.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits potent antiviral activity against various RNA and DNA viruses.
N-arylsulfonyl-3-acetylindole: Evaluated as HIV-1 inhibitors.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 4-ethoxy-1H-indole-2-carboxylate (MEIC) is a member of the indole family, characterized by its unique structure that includes an ethoxy group at the 4-position and a carboxylate group at the 2-position of the indole ring. This compound has garnered attention for its potential biological activities, including antiviral, anticancer, and antimicrobial properties. This article explores the biological activity of MEIC, summarizing key findings from various studies and presenting relevant data in tabular form.
Structural Characteristics
- Molecular Formula : C12H13NO3
- Molecular Weight : 219.24 g/mol
- Functional Groups : Ethoxy (-OCH2CH3) and methoxycarbonyl (-COOCH3)
Comparative Structures
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Methyl 4-methoxy-1H-indole-2-carboxylate | Similar structure with a methoxy instead of ethoxy | Different biological activity profiles |
Ethyl 1H-indole-2-carboxylate | Lacks ethoxy substitution | More straightforward synthesis methods |
Methyl 5-methoxyindole | Contains a methoxy group at position 5 | Different reactivity due to substitution position |
Antiviral Activity
Research indicates that MEIC may serve as a lead compound for drug development targeting viral infections. Its structural similarity to other indole derivatives suggests potential antiviral mechanisms, although specific pathways remain to be elucidated.
Anticancer Properties
Indole derivatives, including MEIC, have been studied for their anticancer effects. The compound's ability to influence cell growth and apoptosis pathways has been noted, with some studies indicating that it may inhibit tumor cell proliferation . Further investigations are necessary to clarify its mechanisms of action in cancer therapy.
Antimicrobial Activity
MEIC has demonstrated significant antimicrobial properties against various bacterial strains. In comparative studies, it was found to exhibit antibacterial activity superior to traditional antibiotics like ampicillin and streptomycin. The minimum inhibitory concentration (MIC) values for MEIC were reported as follows:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus cereus with MIC values around 0.015 mg/mL.
- Gram-negative bacteria : Active against Escherichia coli and Enterobacter cloacae, with MIC values as low as 0.004 mg/mL .
The mechanism by which MEIC exerts its biological effects involves interaction with various molecular targets within cells. The indole structure allows for π-π interactions and hydrogen bonding, which can enhance binding affinity to specific receptors or enzymes involved in critical biochemical pathways .
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several indole derivatives, including MEIC. The results indicated that MEIC exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics in terms of efficacy. The most sensitive bacterium identified was Enterobacter cloacae, while E. coli showed resistance .
Evaluation of Anticancer Potential
In another study focusing on the anticancer properties of MEIC, it was observed that the compound inhibited the proliferation of human cancer cell lines in vitro. The results suggested that MEIC could induce apoptosis through mitochondrial pathways, although further mechanistic studies are required to confirm these findings .
Properties
IUPAC Name |
methyl 4-ethoxy-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-16-11-6-4-5-9-8(11)7-10(13-9)12(14)15-2/h4-7,13H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNUFWQWKXLZLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1C=C(N2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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